

tcY-NH2 TFA solubility in DMSO and other solvents

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Compound of Interest

Compound Name: tcY-NH2 TFA

Cat. No.: B8118165

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Application Notes and Protocols: tcY-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 TFA is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet aggregation. As a synthetic peptide, **tcY-NH2 TFA** is a valuable tool for research in thrombosis, inflammation, and immunology. This document provides detailed information on the solubility of **tcY-NH2 TFA** in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its solubilization, storage, and application in relevant assays.

Physicochemical Properties

- Molecular Formula: $C_{40}H_{49}N_7O_7 \cdot CF_3COOH$
- Molecular Weight: 853.9 g/mol
- Appearance: Lyophilized white powder
- Purity: Typically >98%

Solubility Data

The solubility of **tcY-NH2 TFA** has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the peptide.

Solvent	Reported Solubility (mg/mL)	Notes
DMSO	≥ 20.8	A stock solution of 20.8 mg/mL in DMSO has been successfully prepared. Higher concentrations may be achievable.
DMF	12	-
Ethanol	33	-
PBS (pH 7.2)	1	Limited aqueous solubility.

Experimental Protocols

Protocol for Preparation of a tcY-NH2 TFA Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **tcY-NH2 TFA** in DMSO.

Materials:

- **tcY-NH2 TFA** (lyophilized powder)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Equilibrate:** Allow the vial of lyophilized **tcY-NH2 TFA** and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **tcY-NH2 TFA** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.54 mg of **tcY-NH2 TFA**.
- **Solvent Addition:** Add the calculated volume of DMSO to the microcentrifuge tube containing the peptide. For 8.54 mg of peptide, add 1 mL of DMSO.
- **Dissolution:**
 - Gently vortex the tube for 1-2 minutes to facilitate dissolution.
 - If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
 - Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting and Storage:**
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. Prepare intermediate dilutions of the DMSO stock solution in an appropriate aqueous buffer or cell culture medium before adding to the final assay.

Protocol for In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of **tcY-NH2 TFA** on platelet aggregation using light transmission aggregometry.

Materials:

- Freshly drawn human or animal blood collected in sodium citrate tubes.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- **tcY-NH2 TFA** stock solution in DMSO.
- PAR4 agonist (e.g., thrombin, AYPGKF-NH2).
- Saline or appropriate buffer.
- Light transmission aggregometer.
- Aggregometer cuvettes with stir bars.

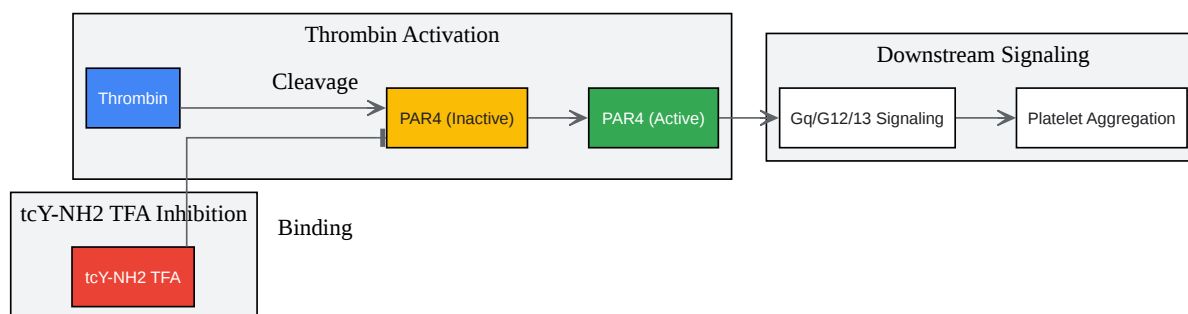
Procedure:

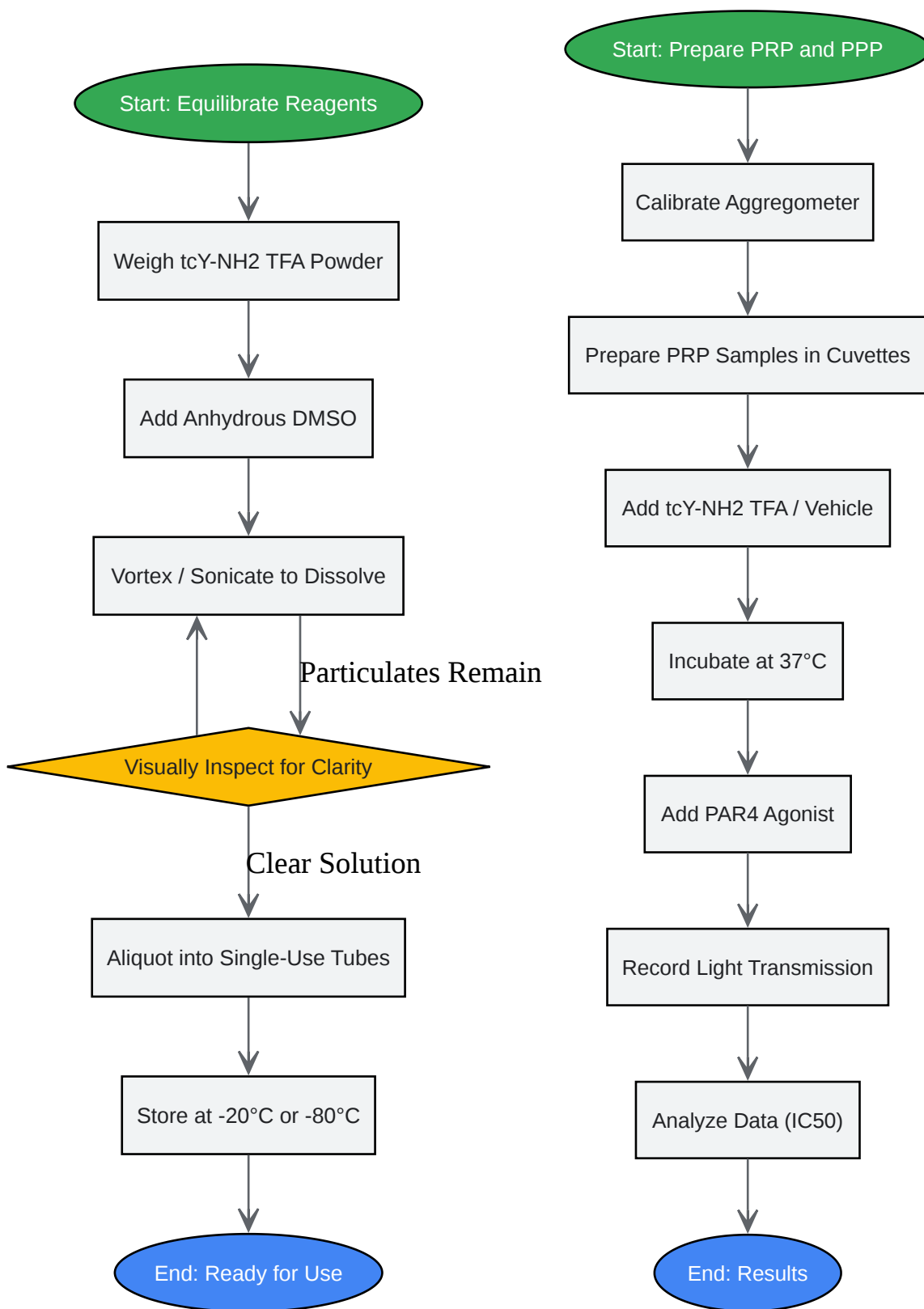
- PRP Preparation:
 - Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
 - Carefully collect the upper PRP layer.
 - Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain PPP, which will be used as a blank.
- Assay Setup:
 - Set the aggregometer to 37°C.
 - Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
- Inhibition Measurement:
 - Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
 - Add the desired concentration of **tcY-NH2 TFA** (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.

- Initiate platelet aggregation by adding the PAR4 agonist.
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Determine the maximum aggregation percentage for each condition.
 - Calculate the percentage inhibition of aggregation by **tcY-NH2 TFA** compared to the vehicle control.
 - If performing a dose-response experiment, calculate the IC₅₀ value.

Visualizations

Signaling Pathway of PAR4 Antagonism by tcY-NH2 TFA





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